molecular formula C12H18N2O2 B7507616 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one

3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one

Cat. No.: B7507616
M. Wt: 222.28 g/mol
InChI Key: IAUIJIMIDBHZGX-UHFFFAOYSA-N
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Description

3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound that features both an oxazole and a pyrrolidine ring in its structure

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-pyrrolidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-9-11(10(2)16-13-9)5-6-12(15)14-7-3-4-8-14/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUIJIMIDBHZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: This step involves the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the oxazole derivative.

    Final Assembly: The final step involves the coupling of the oxazole and pyrrolidine intermediates to form the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: Various substitution reactions can occur, especially at the positions adjacent to the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving oxazole and pyrrolidine rings.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethyl-1,2-oxazol-4-yl)-1-(piperidin-1-yl)propan-1-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    3-(Dimethyl-1,2-oxazol-4-yl)-1-(morpholin-1-yl)propan-1-one: Contains a morpholine ring.

Uniqueness

The uniqueness of 3-(Dimethyl-1,2-oxazol-4-yl)-1-(pyrrolidin-1-yl)propan-1-one lies in its specific combination of oxazole and pyrrolidine rings, which may confer unique chemical and biological properties not found in similar compounds.

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